molecular formula C17H16ClNO B3879631 1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one CAS No. 19133-00-7

1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one

Cat. No. B3879631
CAS RN: 19133-00-7
M. Wt: 285.8 g/mol
InChI Key: WUXTYVHXWDGPIQ-LFYBBSHMSA-N
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Description

1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one is a useful research compound. Its molecular formula is C17H16ClNO and its molecular weight is 285.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one is 285.0920418 g/mol and the complexity rating of the compound is 337. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Solvent-Free Synthesis : The compound was synthesized using a solvent-free method, combining 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH. This method emphasizes environmental sustainability in chemical synthesis (Lei & Bai, 2009).

Nonlinear Optical Properties

  • Optical Device Applications : A study on the nonlinear optical properties of a similar compound suggests potential applications in optical devices like limiters. The compound showed a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, highlighting its utility in dynamic optical environments (Rahulan et al., 2014).

Pharmaceutical Research

  • Agonist of Urotensin-II Receptor : This compound was identified as a nonpeptidic agonist of the urotensin-II receptor, with potential as a pharmacological research tool and a drug lead. It showed high selectivity and effective receptor activity, important for therapeutic applications (Croston et al., 2002).

Molecular Structure Analysis

  • Crystal Structure Characterization : The molecular structure and arrangement of this compound were analyzed using X-ray diffraction, providing essential data for understanding its physical and chemical properties. This information is crucial for developing applications in materials science and pharmacology (Crasta et al., 2005).

Antimicrobial Activity

  • Antimicrobial Properties : In pharmaceutical research, some derivatives of this compound have demonstrated antimicrobial activity. This highlights its potential as a basis for developing new antimicrobial agents (Dimmock et al., 1976).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXTYVHXWDGPIQ-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417042
Record name F0401-0081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19133-00-7
Record name NSC54908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0401-0081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLORO-4-(DIMETHYLAMINO)-CHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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